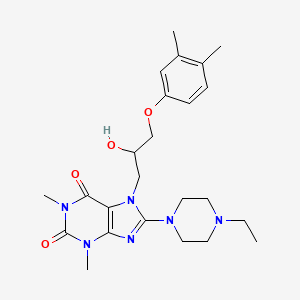

2-(Allylamino)-4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Allylamino)-4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid, also known as AABA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. AABA is a derivative of the natural amino acid, glutamic acid, and is structurally similar to other glutamate analogs, such as monosodium glutamate (MSG).

Scientific Research Applications

Asymmetric Synthesis

- Synthesis of (+)-trachyspic acid : Utilizing a catalyst, this compound was used in the total synthesis of (+)-trachyspic acid, a tumor cell heparanase inhibitor (Morokuma et al., 2008).

Environmental and Analytical Chemistry

- Analysis of Organophosphorous Insecticide in Fruit : It was synthesized as a hapten for an enzyme-linked immunosorbent assay (ELISA) to determine fenthion residue in fruit samples, suggesting its use in environmental monitoring (Zhang et al., 2008).

Synthetic Chemistry and Compound Formation

- Transformation into Methyl 2-benzoylamino-3-oxobutanoate : This compound was used as a precursor in the synthesis of various pyrazolones, indicating its role in the development of complex organic compounds (Bratušek et al., 1998).

- Synthesis of Heterocyclic Systems : It was used in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating its utility in creating diverse molecular structures (Selič et al., 1997).

Pharmaceutical Applications

- Development of Leukotriene D4 Antagonists : This compound was part of a series studied for its potential as a leukotriene D4 antagonist, indicating its relevance in therapeutic applications (Musser et al., 1987).

Material Science

- Crystallization Behavior in Polymorphic Mixtures : The compound was studied for its polymorphic crystallization behavior, which is crucial in the field of material science (Nakata et al., 2009).

Biochemical Research

- Synthesis of Fluorescent Probes for Alzheimer's Disease : It was used to synthesize a fluorescent probe for β-amyloids, demonstrating its potential use in molecular diagnosis of neurodegenerative diseases (Fa et al., 2015).

properties

IUPAC Name |

4-(2-methoxycarbonylanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c1-3-8-16-12(14(19)20)9-13(18)17-11-7-5-4-6-10(11)15(21)22-2/h3-7,12,16H,1,8-9H2,2H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECVLRYVBXPSIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CC(C(=O)O)NCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2427267.png)

![3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2427268.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2427277.png)

![(2E)-3-(2-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2427278.png)

![4-[4-(Tert-butyl)phenyl]-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2427283.png)

![2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetamide](/img/structure/B2427284.png)

![2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2427289.png)